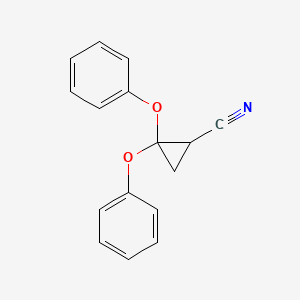
2,2-Diphenoxycyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenoxycyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with two phenoxy groups and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenoxycyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the Simmons–Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes . Another approach involves the Corey–Chaykovsky reaction, where sulfur ylides react with alkenes to form cyclopropanes . Additionally, metal-catalyzed reactions of diazo compounds with alkenes can also be employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenoxycyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
2,2-Diphenoxycyclopropane-1-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Diphenoxycyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems and chemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenylcyclopropane-1-carbonitrile: Similar structure but with phenyl groups instead of phenoxy groups.
2,2-Dimethoxycyclopropane-1-carbonitrile: Similar structure but with methoxy groups instead of phenoxy groups.
Uniqueness
2,2-Diphenoxycyclopropane-1-carbonitrile is unique due to the presence of phenoxy groups, which can impart distinct chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
541502-22-1 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2,2-diphenoxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H13NO2/c17-12-13-11-16(13,18-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10,13H,11H2 |
Clé InChI |
MPPZJGXGHUZRSK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(OC2=CC=CC=C2)OC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)
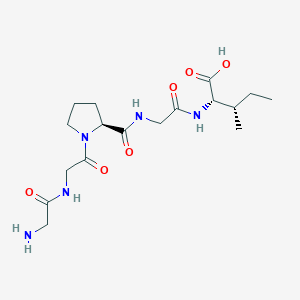

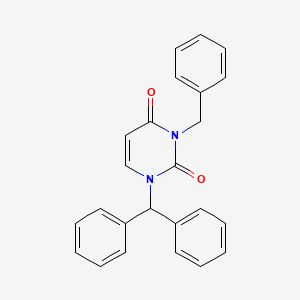


![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)
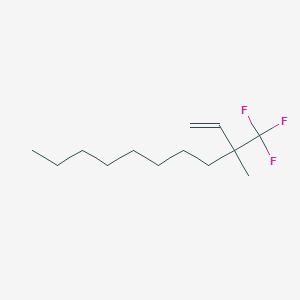
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)
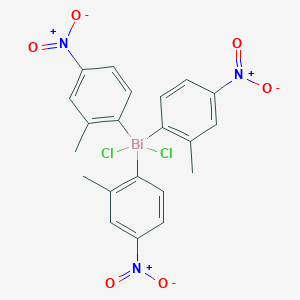
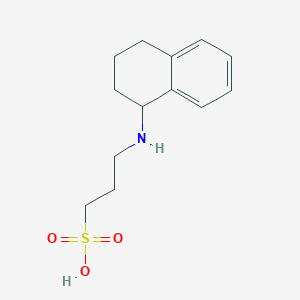
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)

